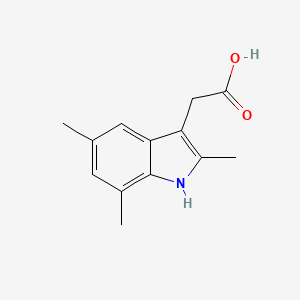

Acide (2,5,7-triméthyl-1H-indol-3-yl)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid, also known as Trimethylindole-3-acetic acid (TMIAA), is a compound derived from indole-3-acetic acid (IAA), a naturally occurring plant hormone. TMIAA has been studied extensively in recent years due to its potential applications in both scientific research and agricultural production.

Applications De Recherche Scientifique

Recherche chimique

“Acide (2,5,7-triméthyl-1H-indol-3-yl)acétique” est un composé chimique unique qui est fourni aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques . Il est utilisé dans diverses applications de recherche chimique, en particulier dans la synthèse de nouveaux composés .

Recherche biologique

Les dérivés de l'indole, tels que l'"this compound", ont montré un potentiel en recherche biologique . Par exemple, une série de nouveaux dérivés indolyl et oxochromenyl xanthenone a été rapportée, et leurs études de docking moléculaire en tant qu'anti-VIH-1 ont été réalisées .

Recherche pharmaceutique

Ce composé pourrait potentiellement être utilisé en recherche pharmaceutique en raison de sa structure indolique . Les dérivés de l'indole sont connus pour posséder un large éventail d'activités biologiques, notamment des propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses .

Science des matériaux

En science des matériaux, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux en raison de sa structure chimique unique .

Chromatographie

Le composé pourrait potentiellement être utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges .

Chimie analytique

En chimie analytique, l'"this compound" pourrait potentiellement être utilisé comme composé de référence ou comme réactif .

Mécanisme D'action

Target of Action

It is known that indole-3-acetic acid derivatives, to which this compound belongs, are known to interact with various cellular targets .

Mode of Action

As an indole-3-acetic acid derivative, it may interact with its targets in a manner similar to other compounds in this class .

Result of Action

As an indole-3-acetic acid derivative, it may exert effects similar to other compounds in this class .

Analyse Biochimique

Biochemical Properties

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity through binding interactions . The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or direct activation of enzymatic activity.

Cellular Effects

The effects of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activity . These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, (2,5,7-trimethyl-1H-indol-3-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, altering their conformation and activity, or interact with DNA-binding proteins, influencing gene expression . These interactions can lead to enzyme inhibition or activation, changes in transcriptional activity, and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by specific enzymes, leading to the production of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular function and metabolism.

Transport and Distribution

The transport and distribution of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid within cells and tissues are essential for its activity. It may interact with transporters or binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its efficacy and function.

Subcellular Localization

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and subsequent cellular responses.

Propriétés

IUPAC Name |

2-(2,5,7-trimethyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEPPNNQZQTJMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378225 |

Source

|

| Record name | (2,5,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91957-25-4 |

Source

|

| Record name | (2,5,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)